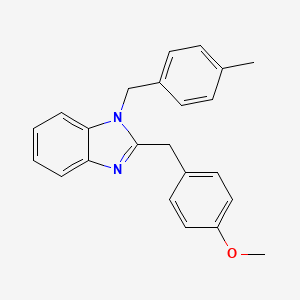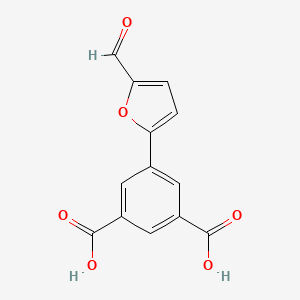![molecular formula C15H15ClN2O3S B5714253 4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5714253.png)
4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide, also known as CDAB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CDAB is a sulfonamide-based compound that has been extensively studied for its biological activities.
Mécanisme D'action
The mechanism of action of 4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide is not fully understood, but it is believed to involve inhibition of enzymes involved in various biological processes. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. This compound has also been found to inhibit the activity of histone deacetylases, enzymes involved in the regulation of gene expression. In addition, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth. In addition, this compound has been shown to reduce inflammation in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide in lab experiments include its relatively simple synthesis method, its ability to inhibit various enzymes involved in biological processes, and its potential as an anticancer agent, antiviral agent, and anti-inflammatory agent. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide. One direction is to further investigate its potential as an anticancer agent, antiviral agent, and anti-inflammatory agent. Another direction is to study its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of 4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 2,4-dimethylphenylamine followed by reduction of the resulting nitro compound to the corresponding amine using sodium dithionite. The amine is then reacted with sulfuryl chloride to yield the final product this compound.
Applications De Recherche Scientifique
4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide has been extensively studied for its biological activities, including its potential as an anticancer agent, antiviral agent, and anti-inflammatory agent. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to inhibit the replication of the hepatitis C virus and the influenza virus. In addition, this compound has been shown to have anti-inflammatory effects in animal models of inflammation.
Propriétés
IUPAC Name |
4-chloro-3-[(2,4-dimethylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-9-3-6-13(10(2)7-9)18-22(20,21)14-8-11(15(17)19)4-5-12(14)16/h3-8,18H,1-2H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDJTRUDPGAGJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2-phenylethyl)amino]carbonothioyl}-2-furamide](/img/structure/B5714170.png)



![1-(5-methyl-2-furyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5714207.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N,N-diethyl-2-furamide](/img/structure/B5714210.png)



![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5714232.png)
![ethyl 1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxylate](/img/structure/B5714244.png)

![6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5714249.png)
